N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine
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Overview
Description
N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine is an organoboron compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of a boron atom bonded to a methoxy group and a phenyl ring, along with an amine group substituted with isopropyl groups. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it valuable for synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine typically involves the reaction of phenylboronic acid with methanol in the presence of a catalyst to form the methoxy(phenyl)borane intermediate. This intermediate is then reacted with isopropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing group to a borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, boronates, borohydrides, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which can modulate the activity of enzymes or other proteins. Additionally, the compound can participate in electron transfer reactions, influencing redox processes within cells.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the methoxy and isopropylamine groups.
Methoxyphenylborane: Contains the methoxy and phenyl groups but lacks the isopropylamine substitution.
Isopropylamine: A simple amine without the boron-containing group.
Uniqueness
N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine is unique due to the combination of the boron atom with both methoxy and isopropylamine groups. This unique structure allows it to participate in a broader range of chemical reactions and enhances its utility in various applications compared to its simpler counterparts.
Properties
CAS No. |
83837-58-5 |
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Molecular Formula |
C13H22BNO |
Molecular Weight |
219.13 g/mol |
IUPAC Name |
N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C13H22BNO/c1-11(2)15(12(3)4)14(16-5)13-9-7-6-8-10-13/h6-12H,1-5H3 |
InChI Key |
HHEBLLAXXSLCJT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(N(C(C)C)C(C)C)OC |
Origin of Product |
United States |
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